molecular formula C18H18F3NO2S B2865188 N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 2320683-23-4

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No. B2865188
CAS RN: 2320683-23-4
M. Wt: 369.4
InChI Key: FUWPZFGDUDYZEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H18F3NO2S and its molecular weight is 369.4. The purity is usually 95%.
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Scientific Research Applications

Thiophene Derivatives in Heterocyclic Synthesis

Research has explored the synthesis and reactivity of thiophene derivatives, such as benzo[b]thiophen-2-yl-hydrazonoesters, towards various nitrogen nucleophiles to yield a diverse range of heterocyclic compounds. These processes highlight the versatility of thiophene-containing compounds in the synthesis of complex molecules with potential applications in pharmaceuticals and materials science (Mohareb et al., 2004).

Synthesis of Pyrazole Derivatives

Another study focused on the synthesis of celecoxib derivatives, showcasing the transformation of functionalized pyrazoles into compounds with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This research underscores the significant role of pyrazole derivatives, possibly related to the core structure of interest, in the development of new therapeutic agents (Küçükgüzel et al., 2013).

Development of Anticancer Drugs

The discovery and development of compounds like MGCD0103, an orally active histone deacetylase inhibitor, demonstrate the application of complex molecules in cancer therapy. These compounds can selectively inhibit certain histone deacetylases, leading to blocked cancer cell proliferation and induced apoptosis, showcasing the potential of specific benzamide derivatives in oncology (Zhou et al., 2008).

Antibacterial and Antifungal Applications

Research into the synthesis of various substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides highlights their potential biological applications, including inhibitory effects against human recombinant alkaline phosphatase and recombinant human and rat ecto-5′-nucleotidases. These compounds' ability to bind nucleotide protein targets indicates their relevance in medicinal chemistry and potential antibacterial and antifungal applications (Saeed et al., 2015).

properties

IUPAC Name

N-[(4-thiophen-3-yloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO2S/c19-18(20,21)14-3-1-2-13(10-14)16(23)22-12-17(5-7-24-8-6-17)15-4-9-25-11-15/h1-4,9-11H,5-8,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWPZFGDUDYZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide

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